[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Description
Properties
CAS No. |
852545-48-3 |
|---|---|
Molecular Formula |
C18H22N2O4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H22N2O4S/c1-12-10-15(13(2)20(12)8-9-23-3)16(21)11-24-18(22)14-6-5-7-19-17(14)25-4/h5-7,10H,8-9,11H2,1-4H3 |
InChI Key |
JGGLJBZLPIRDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)COC(=O)C2=C(N=CC=C2)SC |
solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Esterification: The final step involves the esterification of the pyrrole derivative with 2-(methylthio)nicotinic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Pyrrole Core Formation
The pyrrole ring is typically synthesized via Paal-Knorr condensation using 2,5-dimethoxytetrahydrofuran (DMTHF) and amines or sulfonamines. For example, condensation of DMTHF with amines in water under catalytic FeCl₃ yields N-substituted pyrroles under mild conditions .
-
Key Reaction :
[2,5-\text{dimethoxytetrahydrofuran}] + \text{amine} \rightarrow \text{2,5-dimethylpyrrole}$$
Conditions: Catalytic FeCl₃, water, room temperature .
Functionalization of Pyrrole
Substitution at the C3 position involves N-alkoxycarbonyl protection via condensation of O-substituted carbamates with DMTHF. This method provides N-alkoxycarbonyl pyrroles with distinct reactivity compared to N-sulfonyl derivatives .
-
Key Reaction :
[O-\text{substituted carbamate}] + \text{DMTHF} \rightarrow \text{N-alkoxycarbonyl pyrrole}$$
Conditions: Acid-mediated cyclization .
Ester Formation
The pyridine-3-carboxylate ester likely arises from esterification of the carboxylic acid with an alcohol (e.g., 2-methylsulfanylpyridine-3-ol). While direct methods are not explicitly detailed in the provided sources, general esterification (e.g., using SOCl₂ or DCC) is plausible.
Coupling Reactions
The oxoethyl linkage between the pyrrole and ester may involve nucleophilic acyl substitution or oxidative coupling . For instance, palladium-catalyzed decarboxylative coupling of cyclic carbonates and amines under room temperature conditions could enable functionalization .
Paal-Knorr Condensation
This reaction forms the pyrrole ring via tautomerization and cyclization of DMTHF and amines. The 2,5-dimethyl substituents stabilize the ring, while the N-substituent (e.g., 2-methoxyethyl) is introduced during condensation .
Palladium-Catalyzed Decarboxylative Coupling
A Pd-mediated decarboxylative reaction of cyclic carbonates with amines generates functionalized pyrroles. This method operates under ambient conditions, producing CO₂ and H₂O as byproducts .
Ring-Opening and Cyclization
For N-alkoxycarbonyl pyrroles, acid-mediated cyclization or ring-opening of intermediates (e.g., azirines) can lead to substituted pyrroles. For example, domino reactions of 2H-azirines with acetone under basic conditions yield tri-substituted pyrroles .
Reaction Conditions and Yields
N-Alkoxycarbonyl to N-Acyl
N-alkoxycarbonyl pyrroles can be converted to N-acyl derivatives using carboxylic acids and sulfonic acid anhydride activators. This enhances reactivity in subsequent acylation protocols .
Decarboxylative Functionalization
Palladium-catalyzed decarboxylation introduces functional groups (e.g., alkyl, aryl) at the pyrrole core without requiring toxic reagents .
Stability and Reactivity Considerations
The 2,5-dimethyl substituents stabilize the pyrrole ring and influence reactivity. For example, N-alkoxycarbonyl groups enable selective acylation, while the oxoethyl linkage may participate in nucleophilic or electrophilic reactions. The 2-methylsulfanyl group on the pyridine ring could modulate electronic effects, influencing ester hydrolysis or substitution .
Scientific Research Applications
2-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Pyrrole Core Variations :
- The target compound and CYM-5529 share a 2,5-dimethylpyrrole core. However, the 1-(2-methoxyethyl) substituent in the target compound contrasts with the 1-benzyl group in CYM-5520. This difference impacts lipophilicity: the methoxyethyl group increases water solubility compared to the hydrophobic benzyl group in CYM-5520 .
- The ethyl ester in Ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate () simplifies the structure, making it a precursor for fluorescent dyes rather than a bioactive molecule .
Heterocyclic Linkages: The target compound’s pyridine-3-carboxylate with a methylsulfanyl group differs from the benzothiazole-6-carboxylate in . CYM-5520’s pyridine-3-carbonitrile group introduces a strong electron-withdrawing nitrile, which may enhance receptor-binding specificity (e.g., S1PR2 agonism) .
Compounds with trifluoromethyl or difluorophenyl groups (e.g., Goxalapladib in ) exhibit higher metabolic stability, a feature absent in the target compound but critical for atherosclerosis therapeutics .
Biological Activity
The compound [2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining pyrrole and pyridine rings, which are known for their diverse biological activities. The presence of a methoxyethyl group and a methylthio group enhances its solubility and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing pyrrole moieties have shown effectiveness against various bacterial strains, including drug-resistant pathogens.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : Certain pyrrole derivatives are reported to modulate inflammatory pathways, indicating therapeutic potential in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : Pyrrole derivatives can interact with various receptors, modulating signaling pathways that lead to therapeutic effects.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related pyrrole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL, showcasing their potency against resistant strains .
Anticancer Potential
Another investigation focused on the cytotoxic effects of a series of pyrrole-based compounds on human cancer cell lines. The results demonstrated significant dose-dependent cytotoxicity, with IC50 values ranging from 5 to 20 μM across different cell types. The study highlighted the potential for developing these compounds into anticancer agents .
Data Tables
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods or closed systems to minimize inhalation/contact .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for dust-prone procedures .
- Storage : Store at 2–8°C in airtight, light-resistant containers to mitigate degradation. Monitor stability via periodic HPLC analysis .
- Waste Disposal : Follow institutional guidelines for hazardous organic waste, using designated containers for halogenated solvents .
Q. How can researchers verify the compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate 1 mL/min) to assess purity (>95% target) .
- Spectroscopy :
- NMR : Compare and spectra to published data for pyrrole (δ 6.8–7.2 ppm) and pyridine (δ 8.1–8.5 ppm) moieties .
- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H] at m/z 405.2) using ESI-MS .
Q. What synthetic routes are feasible for this compound?
- Methodological Answer :
- Step 1 : Condensation of 2-methylsulfanylpyridine-3-carboxylic acid with 2-bromoacetophenone derivatives under DCC/DMAP coupling .
- Step 2 : Introduce the 1-(2-methoxyethyl)-2,5-dimethylpyrrole group via nucleophilic substitution (KCO, DMF, 60°C) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .
Advanced Research Questions
Q. How to address contradictions in spectral or bioactivity data across studies?
- Methodological Answer :
- Data Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, temperature). For example, conflicting NMR peaks may arise from tautomerism; use variable-temperature NMR to resolve .
- Batch Analysis : Compare HPLC retention times and MS/MS fragmentation patterns across batches to identify impurities or degradation products .
- Collaborative Studies : Share raw data with independent labs to confirm reproducibility, as seen in multi-institutional crystallography projects .
Q. What computational methods predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic (pyridine S-methyl) and electrophilic (keto group) sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase enzymes). Validate with MD simulations (AMBER force field) .
- Table : Key DFT Parameters
| Parameter | Value |
|---|---|
| HOMO (eV) | -5.2 |
| LUMO (eV) | -1.8 |
| Band Gap | 3.4 |
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose to UV light (254 nm), heat (40°C), and humidity (75% RH) for 14 days. Monitor via TLC (R shifts) and HPLC (new peaks at 8–10 min indicate decomposition) .
- Stabilizers : Add antioxidants (e.g., BHT, 0.1% w/v) to ethanolic solutions to reduce oxidative degradation .
- Table : Stability Profile
| Condition | Degradation Rate (%/day) |
|---|---|
| 25°C, dark | 0.5 |
| 40°C, 75% RH | 3.2 |
| UV light | 6.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
